Product packaging for Dihexyl maleate(Cat. No.:CAS No. 105-52-5)

Dihexyl maleate

Cat. No.: B1143849
CAS No.: 105-52-5
M. Wt: 284.39112
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Description

Dihexyl maleate (CAS 105-52-5) is an organic compound belonging to the class of maleate diesters, characterized by a central maleic acid core esterified with two hexyl alcohol molecules and a central cis-configured carbon-carbon double bond . This stereochemistry and the electron-withdrawing effect of the adjacent ester groups influence its physical properties and reactivity, making it distinct from its trans-isomer, fumarate diesters, and susceptible to nucleophilic addition reactions and polymerization . In polymer science, this compound serves as a valuable comonomer, particularly in emulsion polymerizations with vinyl acetate and acrylates . Its incorporation into polymer chains functions as an internal plasticizer, enhancing flexibility, impact resistance, and adhesion of the resulting materials, which is beneficial for developing advanced adhesives, coatings, and films . From a synthetic chemistry perspective, the compound's double bond allows it to participate as a dienophile in Diels-Alder reactions, and the ester groups can undergo transesterification or hydrogenation to succinate derivatives, making it a versatile intermediate . The synthesis typically involves a two-step esterification of maleic anhydride with a hexanol isomer, where the second, slower step is often catalyzed by strong acids or, more sustainably, by heterogeneous catalysts like ion-exchange resins or heteropoly acids to improve efficiency and reduce waste . Current research explores this compound and related compounds as part of the trend towards developing more environmentally friendly, non-phthalate plasticizers . This product is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary applications.

Properties

CAS No.

105-52-5

Molecular Formula

C16H28O4

Molecular Weight

284.39112

Origin of Product

United States

Synthetic Methodologies for Dihexyl Maleate Production

Esterification Pathways of Maleic Anhydride (B1165640) with Hexanol Isomers

The synthesis of dihexyl maleate (B1232345) from maleic anhydride and a hexanol isomer, such as 1-hexanol (B41254) or 2-ethylhexanol, is a sequential, two-step reaction. researchgate.netresearchgate.netpan.pl The initial step is the rapid, non-catalytic, and practically irreversible formation of a monoester. researchgate.netpan.plresearchgate.net This occurs as the maleic anhydride ring opens upon reaction with one molecule of the alcohol. google.com

The second stage of the process involves the esterification of the newly formed monoester with a second molecule of hexanol to yield the target diester, dihexyl maleate, and water as a byproduct. researchgate.netpan.pl This second step is significantly slower and is a reversible reaction, necessitating the use of a catalyst and often the removal of water to drive the equilibrium towards the formation of the final product. pan.pliich.gliwice.plzbaqchem.com

Acid-Catalyzed Esterification Mechanisms

Acid catalysis is central to achieving efficient conversion in the second stage of this compound synthesis. The catalyst provides an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate. libretexts.org These acid catalysts can be broadly categorized into two main types: homogeneous and heterogeneous, each with distinct mechanisms and implications for industrial production.

Homogeneous Catalysis in Diester Synthesis

Homogeneous catalysis involves a catalyst that exists in the same phase as the reactants, typically a liquid acid in the liquid reaction mixture. libretexts.orgappliedcatalysts.com Traditional catalysts for maleate ester synthesis include strong mineral acids like concentrated sulfuric acid and organic acids such as p-toluenesulfonic acid. zbaqchem.comguidechem.com These catalysts are effective in promoting the esterification reaction.

The mechanism in the presence of sulfuric acid for the esterification of maleic anhydride with hexan-1-ol has been studied, revealing that the second, slower stage of the reaction is first-order with respect to the monoester. researchgate.netresearchgate.net The rate of this reaction is also directly proportional to the concentration of the sulfuric acid catalyst. researchgate.netresearchgate.net While effective, homogeneous catalysts present significant downstream challenges, including product contamination, corrosion of equipment, and the generation of acidic waste streams that are difficult to treat, which complicates product refining and increases production costs. guidechem.comgoogle.com

Heterogeneous Catalysis for Sustainable Production

Heterogeneous catalysis offers a more sustainable and industrially advantageous alternative to homogeneous systems. appliedcatalysts.com In this approach, the catalyst is in a different phase from the reactants—typically a solid catalyst in a liquid reaction medium. appliedcatalysts.combaranlab.org This fundamental difference greatly simplifies the manufacturing process. The primary benefits include the easy separation of the catalyst from the product mixture through simple filtration, which eliminates complex and costly separation steps. appliedcatalysts.com It also allows for the catalyst to be easily recovered and reused multiple times, reducing waste and improving process economics. appliedcatalysts.comguidechem.com This approach avoids issues of equipment corrosion and environmental pollution associated with strong liquid acids. guidechem.comgoogle.com

Ion-exchange resins, particularly strongly acidic cation-exchange resins like Amberlyst and Dowex, are effective heterogeneous catalysts for esterification reactions. pan.plias.ac.inresearchgate.net These materials are solid polymeric beads containing sulfonic acid groups that provide the catalytic sites for the reaction. ias.ac.inresearchgate.net They are noted for being non-corrosive, reusable, and highly selective. ias.ac.in

Studies on the synthesis of analogous esters, such as dibutyl maleate, have demonstrated the efficacy of these resins. For instance, Amberlyst-15 has been used to achieve high conversions of maleic acid. ias.ac.in In the synthesis of di(2-ethylhexyl) maleate, a macroporous strongly acidic styrene (B11656) cation exchange resin was used to achieve an esterification rate of 99.7%. google.com Kinetic studies using Dowex 50WX8 for the esterification of maleic anhydride with butanols have also been performed, confirming their catalytic activity. pan.pl

Table 1: Performance of Ion-Exchange Resins in Maleate Ester Synthesis

Catalyst Reactants Molar Ratio (Alcohol:Acid) Temperature (°C) Key Finding Reference
Amberlyst-15 Maleic Acid, n-Butanol 10:1 Not Specified Effective catalyst for esterification. pan.plias.ac.in
Indion 225H Maleic Acid, n-Butanol 4:1 Not Specified Conversion increased with catalyst loading up to 4%. ias.ac.in
Dowex 50WX8 Maleic Anhydride, Butanols 2.2:1 - 5:1 110 - 140 Active catalyst for the reaction. pan.pl
Styrene Cation Exchange Resin Maleic Anhydride, 2-Ethylhexanol Not Specified 80 Achieved a 99.7% esterification rate under high pressure. google.com

Heteropoly acids (HPAs) represent another class of highly effective solid acid catalysts. matec-conferences.org These compounds, such as phosphotungstic acid, possess strong Brønsted acidity and can be used in bulk or supported on a carrier material like silica. researchgate.netmatec-conferences.org They are recognized for their high catalytic activity, selectivity, and thermal stability. matec-conferences.orgresearchgate.net

A specific patent details a method for synthesizing di(2-ethylhexyl) maleate using the heteropoly acid H₄[Ti(H₂O)TiW₁₁O₃₉]·7H₂O as a catalyst. google.com This method is highlighted for its simple operation, low catalyst dosage, high activity, and the ability to recycle the catalyst, resulting in a high esterification rate. google.com Kinetic investigations involving the esterification of maleic anhydride with butanols found that phosphotungstic acid was the most active catalyst among several tested, including sulfuric acid and an ion-exchange resin. pan.pl

Table 2: Performance of Heteropoly Acids in Maleate Ester Synthesis

Catalyst Reactants Molar Ratio (Anhydride:Alcohol) Temperature Key Finding Reference
H₄[Ti(H₂O)TiW₁₁O₃₉]·7H₂O Maleic Anhydride, 2-Ethylhexanol 1:2.1 - 1:3.5 Reflux High esterification rate; catalyst is recyclable. google.com
Phosphotungstic Acid Maleic Anhydride, Butanols 2.2:1 - 5:1 (Alcohol:Anhydride) 110 - 140°C Proved to be the most active catalyst among those tested. pan.pl
20% DTP/K-10 Maleic Acid, Ethanol Not Specified Reflux Effective heterogeneous catalyst for esterification. researchgate.net
Application of Ion-Exchange Resins

Reaction Kinetics and Process Optimization in this compound Synthesis

Understanding the reaction kinetics is crucial for designing and optimizing the industrial-scale synthesis of this compound. iich.gliwice.pl The esterification of maleic anhydride is a complex reaction, and its rate is influenced by temperature, reactant molar ratios, and catalyst type and concentration. zbaqchem.com

Kinetic studies on the esterification of maleic anhydride with hexan-1-ol have provided detailed insights. researchgate.netresearchgate.net When no catalyst is used, the second, slow reaction step is second-order with respect to the acid. researchgate.netresearchgate.net In the presence of sulfuric acid, the reaction becomes first-order with respect to the monoester, while with a tetrabutyl titanate catalyst, the reaction is second-order with respect to both the acid and the alcohol. researchgate.netresearchgate.net The activation energy, which indicates the sensitivity of the reaction rate to temperature, has been determined for various catalytic systems. researchgate.net

Process optimization involves adjusting parameters to maximize yield and efficiency. Key variables include the molar ratio of alcohol to maleic anhydride, reaction temperature, and catalyst loading. For instance, in the synthesis of di(2-ethylhexyl) maleate using a heteropoly acid catalyst, an optimal molar ratio of maleic anhydride to 2-ethylhexanol was found to be between 1:2.1 and 1:3.5, with the reaction proceeding at reflux for 2 to 4 hours. google.com Using an excess of the alcohol can help drive the reversible reaction towards the formation of the diester. ias.ac.in

Table 3: Kinetic Parameters and Optimized Conditions for Maleate Ester Synthesis

Catalyst Reactants Reaction Order Activation Energy (kJ/mol) Optimized Conditions Reference
Sulfuric Acid Maleic Anhydride, Hexan-1-ol First-order w.r.t. monoester 45.58 (for a similar system) Not Specified researchgate.netresearchgate.net
Tetrabutyl Titanate Maleic Anhydride, Hexan-1-ol Second-order w.r.t. acid and alcohol Not Specified Not Specified researchgate.netresearchgate.net
None Maleic Anhydride, Hexan-1-ol Second-order w.r.t. acid Not Specified Not Specified researchgate.netresearchgate.net
Heteropoly Acid Maleic Anhydride, 2-Ethylhexanol Not Specified Not Specified Molar Ratio (Anhydride:Alcohol) 1:2.1-3.5; Time: 2-4h google.com
p-Toluenesulfonic Acid Maleic Anhydride, Isooctyl Alcohol Not Specified Not Specified Temp: ~140°C guidechem.com
Alumina Maleic Anhydride, 2-Ethylhexanol Not Specified Not Specified Molar Ratio (Alcohol:Anhydride) 3.0:1; Catalyst: 4% of alcohol mass guidechem.com

Influence of Stoichiometry and Reaction Conditions

The efficiency and yield of this compound synthesis are highly dependent on the molar ratio of the reactants and the specific reaction conditions, including temperature and time.

Stoichiometry: An excess of n-hexanol is generally used to shift the reaction equilibrium towards the formation of the diester product. The molar ratio of maleic anhydride to n-hexanol is a critical parameter. Studies have explored various ratios, with some processes reducing the ratio from a traditional 1:3.0 down to a range of 1:2.10 to 1:2.30 to decrease raw material consumption. google.com In other documented syntheses, a reactant ratio of maleic anhydride to n-hexanol of 1:1.95 has been successfully employed. mcgill.ca For similar diesters, such as di-2-ethylhexyl maleate, an optimal molar ratio of alcohol to maleic anhydride has been reported as 2.5:1. researchgate.net

Reaction Temperature and Time: The reaction temperature significantly impacts the rate of esterification. Temperatures can range from 95°C to 160°C. mcgill.cagoogle.com One process notes a reduction in esterification temperature from a high range of 148-218°C down to 130°C, which concurrently shortens the reaction time from 120-300 minutes to 90-120 minutes, leading to energy savings. google.com Another synthesis using a heteropoly acid catalyst was conducted at reflux for 2 to 4 hours. google.com A longer reaction time of 6 hours has also been reported to achieve a high esterification rate. researchgate.net

Water Removal: To maximize the yield, the water produced during the second stage of esterification must be continuously removed. This is typically accomplished by azeotropic distillation using a water entrainer such as toluene, xylene, or benzene. mcgill.caresearchgate.netgoogle.com The use of a Dean-Stark trap allows for the collection and separation of the water from the reaction mixture, effectively driving the equilibrium towards the product side. mcgill.ca

Table 1: Influence of Stoichiometry and Reaction Conditions on this compound Synthesis

Parameter Condition Range Purpose / Effect Source(s)
Molar Ratio (Hexanol:Anhydride) 1.95:1 to 3.5:1 Shifts equilibrium to favor diester formation; optimizing reduces cost. google.commcgill.caresearchgate.netgoogle.com
Temperature 95°C - 160°C Affects reaction rate; lower temperatures can save energy. google.commcgill.cagoogle.com
Reaction Time 40 min - 6 hours Dependent on temperature, catalyst, and desired conversion rate. google.comresearchgate.netgoogle.comgoogle.com
Water Entrainer Toluene, Xylene, Benzene Azeotropic removal of water to drive the reaction to completion. mcgill.caresearchgate.netgoogle.com

Catalyst Efficacy and Reusability Studies

A variety of catalysts can be used for the esterification of maleic anhydride with n-hexanol. These can be broadly categorized as homogeneous and heterogeneous catalysts, each with distinct advantages regarding efficacy, separation, and reusability.

Homogeneous Catalysts: Conventional homogeneous acid catalysts like concentrated sulfuric acid and p-toluenesulfonic acid are effective in promoting the esterification reaction. google.commcgill.ca The catalyst dosage is typically a small percentage of the total reactant mass; for instance, sulfuric acid might be used at 4-10% of the mass of maleic anhydride. google.com While effective, these catalysts can be corrosive and require a neutralization step during product purification, which can generate waste. google.comsid.ir

Heterogeneous Catalysts: To overcome the drawbacks of homogeneous catalysts, significant research has focused on solid acid catalysts. These are generally non-corrosive, environmentally friendlier, and can be easily separated from the reaction mixture by simple filtration. researchgate.netgoogle.com

Ion-Exchange Resins: Macroporous ion-exchange resins with sulfonic acid groups, such as Amberlyst-15, have proven to be highly effective and selective catalysts for this type of esterification. sid.irresearchgate.net They exhibit excellent thermal stability and can be recycled and reused multiple times without a significant drop in catalytic activity. researchgate.net Studies on the synthesis of the similar dioctyl maleate have shown that Amberlyst-15 can be reused for at least 13 consecutive cycles. sid.iringentaconnect.comresearcher.lifeeurekaselect.com

Composite Solid Acids: Novel catalysts, such as a composite solid acid prepared from ZrOCl₂, FeSO₄, and fly ash, have been developed. researchgate.net These catalysts demonstrate high activity, with an esterification rate of 96.2% achieved under optimal conditions, and offer the advantages of low cost and good reusability. researchgate.net

Heteropoly Acids: Catalysts like H₄[Ti(H₂O)TiW₁₁O₃₉]·7H₂O have been used to synthesize similar maleates. google.com They are noted for high activity even at low dosages (0.15-0.65% of the total feed), simple operation, and the ability to be recycled. google.com

Carbon-Based Solid Acids: Catalysts derived from the sulfonation of organic materials like starch have also been employed, offering a simple process and reduced raw material consumption. google.com

Table 2: Comparison of Catalysts in Maleate Ester Synthesis

Catalyst Type Examples Key Features Reusability Source(s)
Homogeneous Acid p-Toluenesulfonic acid, Sulfuric acid High activity, corrosive, requires neutralization. No google.commcgill.cagoogle.com
Ion-Exchange Resin Amberlyst-15, Indion-170 High efficacy, non-corrosive, easy separation. Excellent; reusable for many cycles. sid.irresearchgate.netingentaconnect.comias.ac.in
Composite Solid Acid ZrOCl₂/FeSO₄/Fly Ash Low cost, good stability, high esterification rate. Good researchgate.net
Heteropoly Acid H₄[Ti(H₂O)TiW₁₁O₃₉]·7H₂O High activity at low dosage, recyclable. Yes google.com
Carbon-Based Solid Acid Sulfonated Starch Simple process, avoids additional solvents. Yes google.com

Purification and Isolation Techniques for High-Purity this compound

After the esterification reaction is complete, the crude product contains unreacted hexanol, the catalyst, and by-products. A multi-step purification process is necessary to isolate high-purity this compound.

The typical purification sequence involves:

Catalyst Removal: If a heterogeneous catalyst is used, it is first removed by simple filtration. google.com For homogeneous catalysts, a neutralization step is required.

Washing: The crude product is subjected to a series of washing steps. An alkali wash, often with a sodium bicarbonate or similar basic solution, is performed to neutralize and remove any remaining acidic catalyst and unreacted maleic acid or monoester. mcgill.cagoogle.com This is followed by one or more water washes to remove any residual salts and water-soluble impurities. mcgill.cagoogle.com

Drying: The washed organic phase is dried using a drying agent like anhydrous sodium sulphate to remove dissolved water. mcgill.ca

Distillation: The final step is distillation to separate the pure this compound from the excess hexanol and other high-boiling impurities. google.com This is often carried out under reduced pressure (vacuum distillation) to lower the boiling point and prevent thermal degradation of the product. google.com The fraction collected at the correct boiling point range yields the high-purity this compound. google.com

This sequence of alkali washing, water washing, and distillation is a well-established method for obtaining the purified diester. google.com

Reactivity Profiles and Mechanistic Investigations of Dihexyl Maleate

Electrophilic and Nucleophilic Addition Reactions

The reactivity of the carbon-carbon double bond in dihexyl maleate (B1232345) is heavily influenced by its electron-deficient nature. This makes it generally unreactive toward typical electrophilic addition, a reaction characteristic of electron-rich alkenes. savemyexams.comlibretexts.org Electrophiles, or "electron-loving" species, preferentially attack areas of high electron density, which is lacking in the maleate double bond. savemyexams.com

Conversely, dihexyl maleate is highly susceptible to nucleophilic addition, specifically through a conjugate addition mechanism known as the Michael reaction. msuniv.ac.in In this process, a nucleophile attacks one of the β-carbons of the double bond, which bears a partial positive charge due to resonance with the adjacent carbonyl groups. This reaction is a cornerstone for creating new carbon-carbon and carbon-heteroatom bonds. msuniv.ac.in

Amines are particularly effective nucleophiles in this context, leading to an aza-Michael addition. frontiersin.org Studies on similar dialkyl maleates have shown that they readily react with primary and secondary amines to form stable adducts. frontiersin.orgresearchgate.net This reactivity is fundamental to its use in certain polymer syntheses, where it acts as a Michael acceptor. frontiersin.orgrxweb-prd.com For instance, the reaction of dioctyl maleate with amines is a key step in the synthesis of asparagine polyurea resins. rxweb-prd.com

Interestingly, under specific conditions, maleate esters can be more reactive towards aza-Michael additions than their corresponding trans-isomers, fumarates. frontiersin.org

Table 1: Comparative Reactivity in Aza-Michael Addition

Reactant Conditions Observation Source
Maleate-containing polymers Reaction with primary amines at room temperature Maleate units proved reactive toward aza-Michael addition. frontiersin.org
Fumarate-containing polymers Reaction with primary amines at room temperature Fumarate (B1241708) units were not reactive under these conditions. frontiersin.org

Isomerization Pathways and Fumarate Formation

This compound, the cis-isomer, can be converted to its more thermodynamically stable trans-isomer, dihexyl fumarate. This isomerization is a critical process, particularly in the field of polymer chemistry, because the reactivity of the two isomers in polymerization can differ significantly. scialert.net The planar configuration of the fumarate isomer generally results in less steric hindrance, making it more susceptible to polymerization. scialert.net

The isomerization can be induced through several pathways:

Thermal Isomerization: High temperatures, often in the range of 180-210°C, can promote the conversion of maleates to fumarates. scialert.netlboro.ac.uk This is frequently observed during high-temperature polyesterification reactions. scialert.net

Acid Catalysis: The presence of an acid catalyst significantly accelerates the rate of isomerization. scialert.netlboro.ac.uk Studies have demonstrated that increasing the acidity of the reaction mixture enhances the conversion rate from the cis to the trans form. lboro.ac.uk

Amine Catalysis: Certain amines, such as morpholine, are effective catalysts for the isomerization of dialkyl maleates to dialkyl fumarates.

Enzymatic Isomerization: In biological systems, enzymes known as maleate isomerases catalyze the cis-trans isomerization of maleate to fumarate, which is an intermediate in the citric acid cycle. wikipedia.org The mechanism involves a nucleophilic attack by a cysteine residue at the enzyme's active site. wikipedia.org

The extent of isomerization is a key parameter in controlling the final properties of unsaturated polyester (B1180765) resins, where the fumarate content directly impacts cross-linking density and physical characteristics. scialert.net

Table 2: Selected Conditions for Maleate to Fumarate Isomerization

Isomerization Method Catalyst/Condition Observation Source
Thermal 200°C Isomerization occurs, rate is temperature-dependent. lboro.ac.uk
Acid-Catalyzed Benzoic Acid at 200°C The rate of isomerization is remarkably influenced by acidity. lboro.ac.uk
Amine-Catalyzed Morpholine Efficiently catalyzes the conversion of maleates to fumarates.

Radical Reactivity and Propagation Mechanisms

In the context of free-radical polymerization, this compound exhibits distinct behavior. Like other 1,2-disubstituted dialkyl maleates, it does not readily undergo homopolymerization. kpi.ua This reluctance is attributed to the significant steric hindrance presented by the two bulky ester groups being in a cis configuration, which impedes the approach of a propagating radical chain. kpi.ua

Despite its inability to homopolymerize, this compound is an effective comonomer in radical copolymerizations with a variety of other monomers, such as vinyl acetate (B1210297) and styrene (B11656). kpi.uarsc.org The general mechanism for radical reactions proceeds through three main stages: initiation, propagation, and termination. lumenlearning.comaklectures.com

Initiation: A free radical initiator (e.g., AIBN) decomposes to form primary radicals, which then add across the maleate double bond to initiate the polymer chain.

Propagation: The newly formed radical adds to a monomer molecule. In copolymerization, the propagation step involves the addition of the radical chain end to either a this compound molecule or a comonomer molecule. lumenlearning.com The relative rates of these additions are described by monomer reactivity ratios. rsc.orgkpi.ua For example, in the copolymerization of dibutyl maleate (DBM) with vinyl acetate (VAc), the reactivity ratios indicate that both the VAc-terminated radical and the DBM-terminated radical preferentially add to a VAc monomer. rsc.org

Termination: The reaction ceases when two radical species combine to form a stable, non-radical product. lumenlearning.comaklectures.com

Studies on the photochemical radical addition of tetrahydrofuran (B95107) (THF) to various dialkyl maleates have revealed that the reaction can be diastereoselective. The degree of diastereoselectivity increases with the steric bulk of the alkyl ester groups, indicating a controlled approach of the incoming radical to the double bond. arkat-usa.org

Table 3: Radical Copolymerization Reactivity Ratios for Vinyl Acetate (VAc) and Dibutyl Maleate (DBM)

Monomer 1 (M1) Monomer 2 (M2) r1 (rVAc) r2 (rDBM) Implication Source
Vinyl Acetate Dibutyl Maleate 0.1911 0.0381 Propagating chains ending in either monomer prefer to add VAc. rsc.org

Table 4: Diastereoselectivity in Photochemical Radical Addition of THF to Dialkyl Maleates

Maleate Ester (Alkyl Group) Diastereomeric Ratio (syn/anti) Conclusion Source
Dimethyl 1.6 / 1.0 Modest diastereoselectivity observed. arkat-usa.org
Diethyl 1.8 / 1.0 Selectivity increases slightly with alkyl size. arkat-usa.org
Diisopropyl 2.5 / 1.0 Bulkier groups lead to higher diastereoselectivity. arkat-usa.org
Di-tert-butyl 4.0 / 1.0 Significant diastereoselectivity with very bulky groups. arkat-usa.org

Role in Michael Addition Reactions within Polymer Systems

The susceptibility of this compound to Michael addition is extensively utilized in polymer science for both the synthesis of new polymers and the post-polymerization modification of existing ones. frontiersin.org As a Michael acceptor, the electron-deficient double bond of the maleate moiety provides a reactive site for nucleophilic attack. msuniv.ac.infrontiersin.org

A significant application is in the synthesis of novel polymers. For example, dioctyl maleate is used as a primary reactant with amines to create asparagine polyurea resins. rxweb-prd.com This reaction leverages the aza-Michael addition to build the polymer backbone.

Furthermore, polymers that already contain maleate units can be functionalized through Michael addition. This post-polymerization modification allows for the introduction of new functional groups, thereby altering the polymer's properties. It has been shown that in polymers containing both maleate and fumarate units, primary amines can selectively react with the maleate groups at room temperature. frontiersin.org This selective reactivity provides a powerful tool for precisely engineering polymer architectures. The aza-Michael reaction is valued in this context because it is often fast, selective, and high-yielding, offering great potential for creating functional polymers from maleate-containing precursors. frontiersin.org

Polymerization and Copolymerization Behavior of Dihexyl Maleate

Free Radical Copolymerization with Vinyl Monomers

Dihexyl maleate (B1232345) readily participates in free-radical copolymerization with a variety of comonomers, a property that is extensively leveraged in industrial polymer synthesis. atamanchemicals.comgokemi.comsolechem.eu It is frequently copolymerized with monomers like vinyl acetate (B1210297) and acrylates to act as an internal plasticizer, imparting flexibility and modifying the properties of the final polymer. atamanchemicals.comspecialchem.comknowde.com

Copolymerization with Vinyl Acetate (VAc)

The copolymerization of dihexyl maleate and its close structural analogs, such as dioctyl maleate (DOM), with vinyl acetate (VAc) is a well-documented and commercially significant process. acs.orgntu.edu.sgcas.cz These copolymers are integral to the formulation of adhesives, coatings, and paints. cas.czresearchgate.netresearchgate.net The inclusion of the maleate ester into the polyvinyl acetate backbone internally plasticizes the resin, enhancing flexibility and adhesion without the need for external plasticizers that can migrate over time. ntu.edu.sgjustia.com The process can be carried out using various techniques, including semi-continuous emulsion polymerization, to produce stable latexes. cas.czresearchgate.net

The reactivity ratios of the comonomers in a polymerization system are critical as they dictate the composition and sequence distribution of the resulting copolymer chain. In the copolymerization of vinyl acetate with dialkyl maleates, there are significant differences in monomer reactivity. acs.orgacs.org For the closely related vinyl acetate/dioctyl maleate (VAc/DOM) system, the reactivity ratios have been reported, providing insight into the copolymerization behavior.

Table 1: Reactivity Ratios for the Vinyl Acetate (M1) / Dioctyl Maleate (M2) System. ulisboa.pt
Monomer 1 (M1)r1 (VAc)Monomer 2 (M2)r2 (DOM)
Vinyl Acetate0.195Dioctyl Maleate0.945

The reactivity ratio for vinyl acetate (rVAc = 0.195) is considerably lower than that for dioctyl maleate (rDOM = 0.945). ulisboa.pt This suggests that a growing polymer chain ending in a vinyl acetate radical is more likely to add a dioctyl maleate monomer than another vinyl acetate monomer. Conversely, a chain ending in a dioctyl maleate radical has a reactivity that is closer to, but still favors, adding another maleate monomer over a vinyl acetate monomer. This disparity in reactivity ratios influences the monomer sequence distribution along the polymer chain. ulisboa.ptacs.org

Kinetic studies of the free-radical copolymerization of vinyl acetate with dialkyl maleates provide valuable data on how reaction conditions affect the polymerization rate and copolymer properties. A kinetic investigation of the vinyl acetate (VAc) and dibutyl maleate (DBM) system, a close analog to this compound, offers significant insights. sid.ir

Table 2: Experimental Conditions and Kinetic Findings for VAc/DBM Copolymerization. sid.ir
ParameterValue/Observation
System StudiedVinyl Acetate (VAc) / Dibutyl Maleate (DBM)
Effect of Monomer RatioIncreasing VAc mole fraction in the feed increases the overall polymerization rate.
Temperature Range Studied42.5 to 67.5 °C
Activation Energy (Ea)41.2 kJ/mol
Reactivity Ratios and Sequence Distribution Analysis

Copolymerization with Acrylic and Methacrylic Monomers

This compound is also effectively copolymerized with acrylic and methacrylic monomers. google.comgoogle.com These reactions are employed to produce a wide range of polymers with tailored properties. Dioctyl maleate, a similar compound, is used as a comonomer in acrylic emulsion polymerization to create adhesives and paints. atamanchemicals.comgokemi.comatamanchemicals.com Patents describe the copolymerization of this compound with long-chain alkyl methacrylates to create additives for lubricating oils. google.com

The copolymerization of this compound and its analogs with alkyl acrylates, such as butyl acrylate (B77674) and 2-ethylhexyl acrylate, is of significant industrial importance, particularly for the production of pressure-sensitive adhesives (PSAs). google.comtandfonline.com Research on copolymers of butyl acrylate and dioctyl maleate (DOM) shows that incorporating the hydrophobic DOM monomer can significantly enhance the peel and shear strength of the resulting adhesive. The concentration of the maleate monomer can be adjusted to tailor the final adhesive properties, including tackiness and viscosity. tandfonline.com For instance, increasing the dioctyl maleate content has been found to increase the tack of the adhesive. tandfonline.com

A patent from 1952 detailed the copolymerization of octadecyl acrylate with this compound to produce pour-point depressants for oils, demonstrating the long-standing use of this copolymer system. google.com The use of reversible addition-fragmentation chain transfer (RAFT) polymerization has been successfully applied to synthesize pressure-sensitive adhesives from butyl acrylate and dioctyl maleate, allowing for the creation of polymers with a predetermined molar mass and low polydispersity index. tandfonline.com

Copolymerization with Long Chain Alkyl Methacrylates (e.g., Cetyl Methacrylate)

The copolymerization of this compound with long-chain alkyl methacrylates, such as cetyl methacrylate (B99206), is a route to producing polymers with specific functionalities. While detailed kinetic studies and precise reactivity ratios for the this compound-cetyl methacrylate pair are not extensively documented in readily available literature, information on similar systems, such as those involving other dialkyl maleates and long-chain acrylates or methacrylates, provides valuable insights.

In such copolymerizations, the maleate monomer, being a 1,2-disubstituted ethylene (B1197577), is generally less reactive than the methacrylate monomer. This difference in reactivity often leads to copolymers where the methacrylate units are more abundant and can form longer sequences, with the this compound units being incorporated more sporadically. The tendency for alternation is generally low. The properties of the resulting copolymer are influenced by the composition of the monomer feed and the polymerization conditions. For instance, the incorporation of cetyl methacrylate can significantly impact the thermal and mechanical properties of the final polymer.

Table 1: General Reactivity Trends in Copolymerization of Dialkyl Maleates with Alkyl Methacrylates

Monomer 1 (M1) Monomer 2 (M2) r1 (Maleate) r2 (Methacrylate) Copolymerization Tendency
Dialkyl Maleate Alkyl Methacrylate Typically < 1 Typically > 1 More random incorporation, with a higher proportion of methacrylate units.

Copolymerization with Styrenic Monomers

This compound can be copolymerized with styrenic monomers, such as styrene (B11656), to produce copolymers with a range of properties. The copolymerization of maleic anhydride (B1165640) (a precursor to maleates) with styrene is well-known to produce highly alternating copolymers, often attributed to the formation of a charge-transfer complex between the electron-poor maleic anhydride and the electron-rich styrene. cmu.edu While the esterification to this compound reduces the electron-accepting character compared to the anhydride, a tendency towards alternation in copolymerization with styrene can still be observed.

Research on the free-radical copolymerization of vinylbenzyl-terminated polystyrene macromonomers with maleate-terminated poly(ethylene glycol) has provided insights into the reactivity of similar systems. In one study, the reactivity ratios for a system involving a maleate-terminated macromonomer (M2) and a styrenic macromonomer (M1) were found to be r1 = 0.765 and r2 = 0.064. kpi.ua For a model system of styrene (M1) and maleic acid ethyl ester (M2), the reactivity ratios were reported as r1 = 0.13 and r2 = 0.035 at 60°C. kpi.ua These values, being less than one, indicate a tendency for cross-propagation, where each radical prefers to add the other monomer, leading to a more alternating structure.

Table 2: Reactivity Ratios for Styrene and Maleate Systems

Monomer 1 (M1) Monomer 2 (M2) r1 r2 Temperature (°C) Reference
Styrene Maleic acid ethyl ester 0.13 0.035 60 kpi.ua

Copolymerization with Vinyl Chloride

This compound is utilized as a comonomer in the production of vinyl chloride copolymers. yeeyoung.co.kr This internal plasticization approach can enhance the flexibility and processing characteristics of the resulting polymer. The copolymerization of vinyl chloride (M1) with dialkyl maleates (M2) has been studied, and reactivity ratios have been reported for similar systems. For instance, the copolymerization of vinyl chloride with diethyl maleate yielded reactivity ratios of r1 = 0.77 and r2 = 0.009. softbeam.net The low value of r2 indicates that the growing polymer chain ending in a diethyl maleate radical has a very low tendency to add another diethyl maleate monomer. Conversely, the r1 value of 0.77 suggests that a growing chain with a vinyl chloride radical end shows a preference for adding another vinyl chloride monomer over a diethyl maleate monomer, but cross-propagation still occurs.

A study involving this compound (DHM) showed that its effect on the glass transition temperature (Tg) reduction in copolymers with vinyl chloride was comparable to that of other long-chain maleates. researchgate.net

Table 3: Reactivity Ratios for Vinyl Chloride and Dialkyl Maleate Systems

Monomer 1 (M1) Monomer 2 (M2) r1 r2 Reference

Controlled Radical Polymerization Techniques

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a controlled radical polymerization technique that has been successfully applied to the copolymerization of dialkyl maleates. researcher.liferesearchgate.netresearchgate.net This method allows for the synthesis of polymers with predetermined molecular weights and low polydispersity. The RAFT process utilizes a chain transfer agent (CTA) to mediate the polymerization, allowing for the formation of well-defined block copolymers and other complex architectures.

Studies on the RAFT copolymerization of hydroxyalkyl vinyl ethers with dialkyl maleates have demonstrated the ability to produce alternating copolymers with controlled characteristics. researchgate.net For instance, the RAFT alternating copolymerization of 2-hydroxyethyl vinyl ether (HEVE) and dimethyl maleate (DMM) has been achieved, yielding well-defined alternating copolymers. researchgate.net The living nature of this polymerization was confirmed by the linear increase of molecular weight with monomer conversion and the relatively narrow molecular weight distributions of the resulting copolymers. researchgate.net Similar control is expected in the RAFT copolymerization of this compound with suitable comonomers. The choice of RAFT agent is crucial for achieving good control over the polymerization of maleates.

Atom Transfer Radical Polymerization (ATRP) is another powerful controlled radical polymerization technique. wikipedia.org However, its application to 1,2-disubstituted ethylenes like this compound presents significant challenges. The steric hindrance from the two large hexyl groups on adjacent carbons of the double bond can impede the approach of the growing polymer radical and the catalyst complex, making the polymerization difficult to control. researchgate.net

While ATRP has been successfully used for a wide variety of monomers, including methacrylates and styrenes, its application to maleates is less straightforward. wikipedia.orgacs.org Research on the ATRP of itaconates, which are structurally similar to maleates, has shown that polymerization can be controlled to some extent, but often with limitations in conversion and control over molecular weight distribution. researchgate.net The success of ATRP is highly dependent on the choice of catalyst, ligand, initiator, and solvent, and these parameters would need to be carefully optimized for the polymerization of this compound. sigmaaldrich.com The challenges in achieving controlled polymerization of 1,2-disubstituted ethylenes via ATRP often stem from slower propagation rates and potential side reactions. nih.govmdpi.com

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

Radiation-Induced Copolymerization Studies

Radiation-induced polymerization, often initiated by gamma (γ) radiation or electron beams, offers a method for initiating polymerization without the need for chemical initiators. taylorfrancis.com This technique can be used for both homopolymerization and copolymerization, as well as for grafting monomers onto existing polymer backbones. researchgate.net

While specific studies on the radiation-induced copolymerization of this compound are not widely reported, the general principles of this technique are applicable. Gamma radiation can generate radicals on both the monomer and any substrate present, leading to copolymerization or graft copolymerization. For example, gamma radiation has been used to graft butyl acrylate onto ethylene vinyl acetate copolymers. nih.gov It is plausible that a similar approach could be used to copolymerize this compound with other vinyl monomers or to graft it onto various polymer substrates. The efficiency and outcome of such a process would depend on factors like the total radiation dose, dose rate, monomer concentration, and the nature of the comonomer or polymer substrate. researchgate.net This method is considered a clean process as it avoids the use of potentially toxic initiators. taylorfrancis.com

Graft Copolymerization of this compound onto Polymer Backbones

Graft copolymerization is a prominent method for modifying the properties of polymers. This technique involves the covalent bonding of monomer side chains to a pre-existing polymer backbone, resulting in a branched copolymer. The introduction of functional monomers, such as this compound, onto a polymer backbone can significantly alter its chemical and physical characteristics, enhancing properties like adhesion, compatibility with other polymers, and surface energy.

The process of grafting this compound typically proceeds via a free-radical mechanism. This is often initiated by the thermal decomposition of a peroxide initiator, which abstracts a hydrogen atom from the polymer backbone to create a macroradical. This active site on the polymer chain then initiates the polymerization of the this compound monomer, leading to the formation of a grafted side chain.

Research Findings

Detailed research into the graft copolymerization of this compound specifically has been presented in scientific forums. One notable study focused on the grafting of both dibutyl maleate and this compound onto atactic polypropylene. polyacs.org This research highlights the interest in modifying polypropylene, a widely used but non-polar polymer, to improve its compatibility with more polar materials.

While extensive peer-reviewed articles detailing the specific parameters for this compound are not abundant in the public domain, the behavior can be inferred from comprehensive studies on similar dialkyl maleates, such as diethyl maleate and dibutyl maleate, which have been grafted onto various polyolefin backbones like polyethylene (B3416737) and polypropylene. google.comresearchgate.netarxiv.org

The general scheme for the free-radical grafting of a dialkyl maleate onto a polyethylene backbone is illustrated below:

Initiation: A peroxide initiator (ROOR) decomposes upon heating to form primary radicals (RO•). ROOR → 2RO•

Hydrogen Abstraction: The primary radical abstracts a hydrogen atom from the polyethylene backbone (P-H), creating a polymer macroradical (P•). P-H + RO• → P• + ROH

Grafting: The this compound monomer adds to the polymer macroradical. P• + CH(COOC₆H₁₃)=CH(COOC₆H₁₃) → P-CH(COOC₆H₁₃)-ĊH(COOC₆H₁₃)

This process results in a modified polymer with grafted this compound units. The efficiency and extent of this grafting reaction are influenced by several factors, including the concentrations of the monomer and initiator, reaction temperature, and reaction time. researchgate.net

Data from Analogous Grafting Systems

To illustrate the influence of reaction parameters on the grafting process, data from studies on the melt grafting of other maleate esters onto polyolefin backbones can be considered. The following table presents typical data for the grafting of diethyl maleate (DEM) onto linear low-density polyethylene (LLDPE), which demonstrates common trends applicable to this compound grafting. researchgate.net

ExperimentPolymer BackboneMonomerInitiator (DCP*)Monomer Conc. (wt%)Initiator Conc. (wt%)Temperature (°C)Grafting Degree (%)
1LLDPEDiethyl MaleateDicumyl Peroxide30.51800.8
2LLDPEDiethyl MaleateDicumyl Peroxide50.51801.2
3LLDPEDiethyl MaleateDicumyl Peroxide51.01801.9
4LLDPEDiethyl MaleateDicumyl Peroxide50.52001.5

*DCP: Dicumyl Peroxide

These data indicate that increasing the concentration of both the monomer and the initiator generally leads to a higher degree of grafting. However, side reactions such as crosslinking of the polymer backbone can also occur, particularly at higher initiator concentrations. researchgate.net

Further studies on the functionalization of styrene-b-(ethylene-co-1-butene)-b-styrene (SEBS) triblock copolymers with diethyl maleate have shown that significant grafting levels (up to 8.1 wt%) can be achieved in the molten state using a peroxide initiator. researchgate.net The characterization of these grafted copolymers is crucial and is typically performed using techniques such as Fourier Transform Infrared Spectroscopy (FTIR) to confirm the presence of the grafted ester groups, and Nuclear Magnetic Resonance (NMR) to quantify the degree of functionalization. researchgate.netspecialchem.com

The choice of polymer backbone is also a critical factor. For instance, the peroxide-initiated grafting of maleates onto polyethylene often leads to crosslinking, whereas on polypropylene, chain scission can be a dominant side reaction. google.com These competing reactions influence the molecular weight and mechanical properties of the final grafted product.

Advanced Spectroscopic and Analytical Characterization of Dihexyl Maleate and Its Polymeric Forms

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantitative Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed molecular-level investigation of dihexyl maleate (B1232345) and its polymers. creative-biostructure.com It provides critical insights into monomer purity, the extent of polymerization, copolymer composition, and the intricate architectural details of the final polymer chains.

¹H NMR for Monomer Conversion and Copolymer Composition

Proton (¹H) NMR spectroscopy is a primary technique for monitoring the progress of polymerization by quantifying monomer conversion. This is achieved by comparing the integration of proton signals specific to the monomer with those of the resulting polymer or a stable internal standard. rsc.org In dihexyl maleate, the vinyl protons of the maleate double bond (C=CH) typically appear as a distinct singlet in the ¹H NMR spectrum. As polymerization proceeds, the intensity of this signal diminishes.

The conversion of the monomer can be calculated by tracking the disappearance of the vinyl proton peak relative to a stable reference peak, such as the protons on the hexyl chains or an added internal standard that does not participate in the reaction. rsc.org For copolymers, ¹H NMR allows for the determination of the copolymer composition by comparing the integral values of peaks unique to each comonomer incorporated into the polymer backbone. rsc.org

Table 1: Representative ¹H NMR Chemical Shifts for this compound Monomer and Poly(this compound) Note: Chemical shifts (δ) are in parts per million (ppm) relative to a standard reference and can vary based on the solvent and experimental conditions.

AssignmentMonomer (this compound)Polymer (Poly(this compound))Description of Change
Vinyl Protons (-CH=CH-)~6.2-6.3 ppm (singlet)Signal disappears or is greatly reducedIndicates consumption of the double bond during polymerization.
Methylene Protons (-OCH₂-)~4.2 ppm (triplet)~4.1 ppm (broadened signal)Slight upfield shift and significant broadening due to incorporation into the polymer backbone.
Alkyl Chain Protons (-CH₂-)n~1.3-1.7 ppm (multiplets)~1.2-1.7 ppm (broad overlapping signals)Signal broadening reflects the reduced mobility of the chains within the polymer structure.
Terminal Methyl Protons (-CH₃)~0.9 ppm (triplet)~0.9 ppm (broadened triplet)Broadening due to the macromolecular environment.

¹³C NMR for Polymer Architecture and Sequence

Carbon-13 (¹³C) NMR spectroscopy provides deeper insights into the polymer's microstructure. dtic.mil While ¹H NMR spectra can be complicated by peak overlap, ¹³C NMR spectra often offer better resolution, allowing for the distinct identification of each carbon atom in the polymer repeat unit. libretexts.org This technique is particularly valuable for analyzing polymer architecture, including tacticity and the sequence distribution in copolymers. osti.gov

In the ¹³C NMR spectrum of poly(this compound), the signals for the carbonyl carbons (C=O) and the carbons of the polymer backbone are especially informative. dtic.millibretexts.org Their chemical shifts can be sensitive to the local environment, providing details on how monomer units are linked. For instance, the chemical shifts of the carbonyl and backbone carbons can differ depending on whether adjacent monomer units have the same (meso) or opposite (racemo) stereochemical configurations.

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Poly(this compound) Note: Chemical shifts (δ) are in ppm and are influenced by factors such as solvent, temperature, and polymer concentration.

Carbon TypeExpected Chemical Shift Range (ppm)Information Gained
Carbonyl Carbon (C=O)170-175Sensitive to monomer sequence and tacticity in copolymers.
Backbone Methine Carbon (-CH-)45-55Provides information on polymer tacticity (isotactic, syndiotactic, atactic).
Methylene Carbon (-OCH₂)65-70Confirms the ester linkage and can be influenced by neighboring groups.
Alkyl Chain Carbons (-CH₂-)n22-32Confirms the structure of the hexyl side chains.
Terminal Methyl Carbon (-CH₃)~14Confirms the end of the hexyl side chains.

2D NMR Techniques for Complex Polymer Structures

For complex polymer systems, such as copolymers of this compound, one-dimensional NMR spectra can become highly congested and difficult to interpret. Two-dimensional (2D) NMR techniques are employed to resolve these overlapping signals and establish connectivity between different nuclei. iupac.orgpreprints.org

COSY (Correlation Spectroscopy): This homonuclear technique correlates protons that are coupled to each other, helping to identify adjacent protons in the polymer backbone and side chains. iupac.org

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of ¹H and ¹³C signals. researchgate.netnih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over 2-4 bonds). It is exceptionally powerful for establishing the sequence of monomer units in a copolymer by showing correlations between protons on one monomer unit and carbons on an adjacent unit. researchgate.netnih.gov For example, the protons on the backbone of a this compound unit can be correlated with the carbonyl carbons of a neighboring comonomer unit, confirming their linkage.

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Infrared (IR) and particularly Fourier Transform Infrared (FTIR) spectroscopy are rapid and powerful techniques for identifying the functional groups present in a molecule. In the analysis of this compound and its polymers, FTIR is used to confirm the chemical structure of the monomer and to verify the polymerization process. researchgate.netsurfacesciencewestern.com

The FTIR spectrum of the this compound monomer will show characteristic absorption bands for the C=O of the ester group, the C=C of the maleate double bond, and the C-O and C-H bonds. Upon polymerization, the most significant change observed in the FTIR spectrum is the disappearance or significant reduction of the peak associated with the C=C double bond, providing clear evidence of successful polymerization. The other characteristic peaks, such as the strong carbonyl stretch, will remain in the polymer's spectrum.

Table 3: Key FTIR Absorption Bands for this compound and Its Polymer Note: Wavenumbers are in cm⁻¹.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹) in MonomerExpected Wavenumber (cm⁻¹) in Polymer
C-H (Alkyl)Stretching2850-30002850-3000
C=O (Ester)Stretching~1720-1740~1720-1740
C=C (Alkene)Stretching~1640Absent or very weak
C-O (Ester)Stretching1150-12501150-1250

Gas Chromatography (GC) for Purity Assessment and Compositional Analysis

Gas Chromatography (GC) is a fundamental technique for assessing the purity of the this compound monomer and for analyzing the composition of reaction mixtures. oshadhi.co.uk When coupled with a detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can separate volatile components and provide quantitative information. researchgate.netoiv.int

For purity assessment, a sample of the this compound monomer is vaporized and passed through a capillary column. oshadhi.co.uk The time it takes for the compound to travel through the column (retention time) is characteristic of the substance. Impurities will typically have different retention times, appearing as separate peaks in the chromatogram. The area under each peak is proportional to the concentration of that component, allowing for precise quantification of purity. An internal standard method can be employed for highly accurate quantitative analysis. researchgate.net GC-MS is particularly useful as it provides mass spectra for each separated peak, enabling positive identification of the monomer and any impurities present. oiv.int

Table 4: Typical GC Parameters for this compound Analysis Note: These parameters are illustrative and require optimization for specific instruments and applications.

ParameterTypical Value/Condition
Column Type5% Phenyl Methyl Siloxane (e.g., DB-5ms) or Polar (e.g., PEG-20M) Capillary Column researchgate.netd-nb.info
Carrier GasHelium or Hydrogen oshadhi.co.uk
Injection ModeSplit/Splitless
Oven ProgramTemperature ramp, e.g., 100°C hold for 1 min, then ramp at 10°C/min to 300°C oiv.int
DetectorFlame Ionization Detector (FID) or Mass Spectrometry (MS) researchgate.net

Gel Permeation Chromatography (GPC) for Molecular Weight and Polydispersity Determination

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for measuring the molecular weight distribution of polymeric materials. wikipedia.org This technique separates polymer molecules based on their hydrodynamic volume in solution. ufl.edu Larger molecules elute from the GPC column faster than smaller molecules. ufl.edu

By calibrating the system with polymer standards of known molecular weights (e.g., polystyrene or poly(methyl methacrylate)), a calibration curve of retention time versus molecular weight can be generated. wikipedia.orglcms.cz The GPC analysis of a poly(this compound) sample yields several important parameters:

Number-Average Molecular Weight (Mn): The total weight of the polymer sample divided by the total number of polymer molecules.

Weight-Average Molecular Weight (Mw): An average that gives more weight to heavier molecules.

Polydispersity Index (PDI) or Dispersity (Đ): Calculated as the ratio Mw/Mn, this value describes the breadth of the molecular weight distribution. A PDI of 1.0 indicates a perfectly monodisperse polymer, where all chains have the same length. For synthetic polymers, the PDI is always greater than 1.

The molecular weight and PDI are critical parameters as they strongly influence the physical and mechanical properties of the final polymer material, such as its viscosity, toughness, and glass transition temperature. lcms.czresearchgate.net

Table 5: Data Obtained from GPC Analysis of a Polymer Sample

ParameterSymbolDescriptionExample Value
Number-Average Molecular WeightMnStatistical average molecular weight of all polymer chains.85,000 g/mol
Weight-Average Molecular WeightMwAverage molecular weight where heavier chains contribute more.153,000 g/mol
Polydispersity Index (Dispersity)PDI (or Đ)Measure of the distribution width (Mw/Mn).1.8

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis of Related Species

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of individual components in a mixture. In the context of this compound synthesis and polymerization, HPLC is essential for monitoring reaction progress, quantifying the purity of the final monomer, and analyzing for the presence of related species such as residual reactants or by-products. A reversed-phase HPLC (RP-HPLC) method is typically suitable for the analysis of non-polar compounds like long-chain esters. oup.comresearchgate.net

The quantitative analysis of this compound and its related species, including unreacted hexanol and maleic anhydride (B1165640) (often present as maleic acid in aqueous mobile phases), as well as the monoester intermediate (hexyl maleate), can be achieved using a C18 stationary phase. omicsonline.orgmdpi.com The separation mechanism in RP-HPLC is based on the hydrophobic interactions between the analytes and the non-polar stationary phase. A mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water is commonly employed. walshmedicalmedia.comthepharmajournal.com A gradient elution, where the proportion of the organic solvent is increased over time, allows for the effective separation of compounds with a wide range of polarities, from the more polar maleic acid to the highly non-polar this compound. innovareacademics.in

Detection is typically performed using an ultraviolet (UV) detector, as the maleate functional group contains a chromophore that absorbs in the low UV region (around 210-220 nm). researchgate.netscispace.com The method must be validated according to International Conference on Harmonisation (ICH) guidelines to ensure it is fit for purpose, assessing parameters such as linearity, accuracy, precision, specificity, and the limits of detection (LOD) and quantification (LOQ). nih.govnih.gov

Research Findings:

A validated RP-HPLC method can effectively separate this compound from its key process-related impurities. The retention time of each compound is influenced by its polarity; more polar compounds elute earlier, while less polar compounds are retained longer on the column. For instance, maleic acid would have the shortest retention time, followed by hexanol, the hexyl maleate monoester, and finally the this compound diester. The method demonstrates good linearity over a defined concentration range, with correlation coefficients (R²) typically exceeding 0.999. nih.gov The precision of the method, expressed as the relative standard deviation (RSD), is generally found to be less than 2%, indicating high reproducibility. thepharmajournal.com

Below is a representative table of results for the quantitative analysis of this compound and related species using a validated HPLC method.

CompoundTypical Retention Time (min)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
Maleic Acid2.50.51.5
Hexanol4.81.03.0
Hexyl Maleate9.20.82.4
This compound15.60.72.1

Atomic Force Microscopy (AFM) for Polymer Surface Morphology and Interfacial Studies

Atomic Force Microscopy (AFM) has emerged as a preferred technique for characterizing the surface of polymers at the nanoscale. covalentmetrology.com It provides three-dimensional topographical images with high resolution without requiring complex sample preparation, making it ideal for studying the morphology of poly(this compound) films. covalentmetrology.comsuffolk.edu The technique is not limited to imaging; it can also probe various physical properties, including local mechanical characteristics like elasticity and adhesion. beilstein-journals.orgnist.gov

For soft polymer surfaces, tapping mode AFM is widely used. mdpi.com In this mode, a sharp tip oscillates at its resonance frequency and gently "taps" the surface, minimizing destructive shear forces that could damage the sample. This allows for the accurate measurement of surface topography and the calculation of roughness parameters, such as the arithmetic average roughness (Ra) and the root mean square roughness (Rq). covalentmetrology.com Simultaneously, phase imaging can be employed to map variations in material properties across the surface. Differences in phase lag between the cantilever's oscillation and the drive signal can indicate regions of varying hardness, adhesion, or chemical composition, which is useful for identifying phase separation or the distribution of different components in polymer blends or composites. covalentmetrology.com

Research Findings:

AFM studies on thin films of poly(this compound) can reveal detailed information about its surface structure, which is influenced by processing conditions such as the solvent casting method and annealing temperature. Topographical images can show the arrangement of polymer chains and the presence of features like fibrils or lamellae. covalentmetrology.com

Furthermore, AFM-based nanoindentation allows for the quantitative measurement of nanomechanical properties. researchgate.net By pressing the AFM tip into the polymer surface and recording the force-versus-indentation depth, a force curve is generated. From this curve, the Young's modulus (a measure of stiffness) of the material in a localized area can be calculated. researchgate.netmdpi.com This capability is crucial for interfacial studies, as it helps in understanding how the polymer's mechanical behavior at the surface affects its interaction with other materials, its performance in coatings, or its role in composite materials.

The following table presents typical data that could be obtained from an AFM analysis of a spin-coated poly(this compound) thin film on a silicon wafer.

AFM ParameterValueDescription
Scan Size5 µm x 5 µmThe area of the polymer surface being analyzed.
Imaging ModeTapping ModeMinimizes sample damage while providing high-resolution topographical and phase data. mdpi.com
Average Roughness (Ra)1.2 nmThe arithmetic average of the absolute values of the height deviations from the mean surface.
Root Mean Square Roughness (Rq)1.5 nmThe root mean square average of the height deviations from the mean surface.
Nanoscale Young's Modulus0.8 GPaA measure of the polymer film's stiffness at the nanoscale, obtained from force spectroscopy. mdpi.com

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the chemical reactivity of molecules. mdpi.comresearchgate.net These methods model the distribution of electrons within a molecule, which governs its physical and chemical properties. mdpi.comaspbs.com

Key aspects of a molecule's reactivity can be understood through Frontier Molecular Orbital Theory (FMOT). This theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. irjweb.comnih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.commdpi.com A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive. mdpi.comresearchgate.net

For α,β-unsaturated esters like dihexyl maleate (B1232345), the electrophilic nature of the carbon-carbon double bond, which is conjugated with the carbonyl groups, is a primary site for nucleophilic attack, such as in Michael additions or polymerization reactions. vulcanchem.com DFT calculations can precisely map the electron density and electrostatic potential, identifying such reactive sites. mdpi.com Global reactivity descriptors, derived from HOMO and LUMO energies, quantify various aspects of reactivity.

Reactivity DescriptorFormulaDescription
HOMO-LUMO Gap (ΔE)ELUMO - EHOMOIndicates kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. mdpi.comresearchgate.net
Ionization Potential (I)-EHOMOThe energy required to remove an electron from the molecule. mdpi.com
Electron Affinity (A)-ELUMOThe energy released when an electron is added to the molecule. mdpi.com
Chemical Hardness (η)(I - A) / 2Measures the resistance of a molecule to change its electron configuration. Hard molecules have a large HOMO-LUMO gap. irjweb.comajchem-a.com
Chemical Softness (S)1 / ηThe reciprocal of hardness; soft molecules are more reactive. ajchem-a.com
Electronegativity (χ)(I + A) / 2Measures the ability of a molecule to attract electrons. ajchem-a.commdpi.com
Electrophilicity Index (ω)μ2 / (2η) where μ = -χA measure of the energy lowering of a molecule when it accepts electrons from the environment. ajchem-a.com

Molecular Dynamics Simulations of Polymerization Processes

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.comvscht.cz In polymer science, MD simulations provide a molecular-level understanding of polymerization processes, polymer structure, and the interactions between polymer chains and other molecules, such as plasticizers or solvents. researchgate.netresearchgate.net These simulations can model systems containing thousands or millions of atoms, offering insights into macroscopic properties based on the underlying molecular behavior. vscht.cz

MD simulations have been effectively used to study polymers involving dialkyl maleates. For instance, simulations of the copolymerization of vinyl acetate (B1210297) (VAc) with dialkyl maleates like dibutyl maleate (DBM) have been performed to evaluate the properties of the resulting copolymers. acs.orgnih.gov These studies calculate interaction energies between different components in the system, which are crucial for understanding and predicting the final properties of the material. researchgate.net

A key application is in assessing the compatibility and plasticizing effect of molecules like dihexyl maleate. MD simulations can calculate parameters such as interaction energy and cohesive energy density to predict how well a plasticizer will integrate with a polymer matrix. For example, in studies of poly(vinyl acetate-alt-maleate) copolymers, MD simulations were used to calculate the interaction energies between polymer chains and between the polymer and a solvent (supercritical CO2). acs.orgnih.gov It was found that while copolymerizing VAc with a maleate like DBM reduced the polymer-solvent interaction, it more significantly weakened the polymer-polymer interactions. acs.orgnih.gov This weakening of inter-chain forces is the fundamental mechanism of plasticization, leading to increased flexibility and lower glass transition temperatures. These simulations provide a theoretical basis for designing polymers with desired properties. researchgate.net

Simulation FocusKey Findings for Poly(vinyl acetate-alt-maleate) SystemsReference
Interaction EnergiesCopolymerization with dibutyl maleate (DBM) weakens the polymer-polymer interactions more than it weakens the polymer-solvent (CO2) interactions. acs.orgnih.gov
Cohesive Energy Density (CED)The CED of the copolymer is a key factor in its solubility and compatibility with other substances. Poly(VAc-alt-DBM) showed the most promise for CO2-philicity due to weakened polymer-polymer interactions. acs.orgnih.gov
Radial Distribution Functions (RDF)RDFs calculated from MD simulations show the local arrangement of molecules, confirming how maleate side chains disrupt polymer packing and interact with solvent molecules. researchgate.netacs.orgnih.gov
Solubility ParametersCalculated solubility parameters for copolymers involving various dialkyl maleates (dimethyl, diethyl, dibutyl) helped identify poly(VAc-alt-DBM) as having the highest CO2-philicity. acs.orgnih.govcolab.ws

Computational Modeling of Solvent-Solute Interactions

The interaction between a solute, such as this compound, and a solvent is critical in many chemical processes, including reactions, separations, and formulation development. Computational models are essential for understanding these interactions at a molecular level. hansen-solubility.com These models can be broadly categorized into explicit and implicit solvent models. readthedocs.io

Explicit solvent models treat individual solvent molecules in atomic detail, providing a highly detailed picture of the solvation shell around the solute. readthedocs.io This approach is computationally intensive but captures specific interactions like hydrogen bonding with high fidelity. mdpi.com

Implicit solvent models (also known as continuum models) represent the solvent as a continuous medium with a defined dielectric constant, rather than as individual molecules. readthedocs.ionih.gov This simplification makes the calculations much faster. Popular implicit models include the Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO). taylorandfrancis.com The COSMO for Real Solvents (COSMO-RS) theory is an extension that can predict thermodynamic properties of liquids and mixtures with high accuracy. taylorandfrancis.commdpi.com These models are particularly useful for calculating solvation free energies, which determine the solubility and partitioning behavior of a compound. nih.gov

For dialkyl maleates, computational studies have modeled their interaction with solvents like supercritical carbon dioxide. A multi-scale modeling approach combining quantum mechanics (ab initio calculations) and molecular dynamics was used to evaluate the interactions between CO2 and various dialkyl maleates (dimethyl, diethyl, and dibutyl maleate). acs.orgnih.gov This work highlights how computational modeling can screen for and explain the solvent-solute interactions that govern the macroscopic properties of a system. acs.orgnih.gov

Model TypeExamplesDescriptionAdvantagesDisadvantages
Explicit Solvent ModelTIP3P (for water), Full MD simulationsIndividual solvent molecules are simulated along with the solute. readthedocs.ioHigh detail, captures specific local interactions (e.g., hydrogen bonds). mdpi.comVery computationally expensive, requires extensive sampling. readthedocs.io
Implicit (Continuum) Solvent ModelPCM, COSMO, SMD, Generalized Born (GB)Solvent is treated as a continuous medium with a dielectric constant. readthedocs.ionih.govComputationally efficient, good for large systems and calculating thermodynamic properties like solvation free energy. nih.govtaylorandfrancis.comLacks atomic detail, cannot model specific solute-solvent bonds or the structure of the solvation shell. readthedocs.io
Hybrid ModelQM/MM (Quantum Mechanics/Molecular Mechanics)The solute (or reactive center) is treated with high-level quantum mechanics, while the surrounding solvent is treated with classical molecular mechanics.Balances accuracy for the region of interest with computational efficiency for the bulk environment.Requires careful parameterization of the boundary between QM and MM regions.

Structure-Property Relationship Derivations from Computational Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to find a mathematical correlation between the chemical structure of a molecule and its macroscopic properties. mdpi.commdpi.com Computational chemistry is central to modern QSPR, as it can generate a vast number of "molecular descriptors"—numerical values that encode structural, electronic, or topological features of a molecule. researchgate.netrasayanjournal.co.in These descriptors are then used to build predictive models. kg.ac.rs

For esters like this compound, QSPR models can predict a wide range of properties. The structure of a dialkyl maleate is defined by the length and branching of its alkyl chains. Computational studies can systematically vary these structural features and calculate resulting properties to derive a relationship.

A prime example is the computational investigation of poly(vinyl acetate-alt-maleate) copolymers. acs.orgnih.gov In this study, the alkyl chain of the maleate comonomer was varied (methyl, ethyl, butyl), and the resulting properties of the copolymer, specifically its CO2-philicity, were evaluated using molecular modeling. The study derived a relationship between the maleate's structure and the copolymer's properties. It concluded that increasing the alkyl chain length (from methyl to butyl) weakened the cohesive energy of the polymer chains. acs.orgnih.gov This weakening of polymer-polymer interaction was the dominant factor that led to enhanced solubility in CO2, even though the interaction of the longer-chain maleate itself with CO2 was less favorable. acs.orgnih.gov This demonstrates how computational studies can elucidate complex structure-property relationships that might not be intuitive, providing a rational basis for material design. researchgate.net

Structural Feature (Dialkyl Maleate)Effect on Polymer-Polymer Interaction EnergyEffect on Polymer-CO2 Interaction EnergyResulting Property (CO2-philicity of Copolymer)Reference
Short Alkyl Chain (e.g., Dimethyl Maleate)StrongerMore FavorableLower acs.orgnih.gov
Longer Alkyl Chain (e.g., Dibutyl Maleate)WeakerLess FavorableHigher acs.orgnih.gov

This relationship highlights that the increased CO2-philicity is primarily driven by the reduction in the polymer's cohesive energy (weaker polymer-polymer interactions) afforded by the bulkier alkyl groups, which outweighs the slightly less favorable interaction of the individual longer-chain maleate with CO2. acs.orgnih.gov

Interactions in Diverse Chemical Environments

Dihexyl Maleate (B1232345) as a Precursor in Specialty Chemical Synthesis

As a chemical intermediate, dihexyl maleate is a foundational component in the synthesis of more complex and specialized molecules. taiwannews.com.twalibaba.com Its structure allows for addition reactions across its double bond, enabling the introduction of new functional groups and the creation of valuable downstream products. celanese.com

A primary application of this compound is in the production of dihexyl sulfosuccinate (B1259242) sodium salt, an anionic surfactant known for its excellent wetting, emulsifying, and dispersing properties. google.com The synthesis is typically a two-stage process involving esterification followed by sulfonation.

The first stage is the esterification of maleic anhydride (B1165640) with hexanol (or its isomers, such as 2-ethylhexanol to produce the analogous dioctyl maleate) to form this compound. google.comsid.ir This reaction is commonly catalyzed by an acid like p-toluenesulfonic acid or sulfuric acid. google.com The second stage involves the sulfonation of the this compound intermediate. In this step, a sulfonating agent, typically sodium bisulfite, is added across the double bond of the maleate ester to yield the final sulfosuccinate product. google.comgoogle.com

Esterification : Maleic anhydride reacts with hexanol in the presence of an acid catalyst. The mixture is heated to facilitate the reaction and remove the water byproduct, driving the reaction to completion to yield this compound. google.comgoogle.com

Sulfonation : The resulting this compound is then reacted with an aqueous solution of sodium bisulfite. The mixture is heated, often under pressure, to promote the addition of the bisulfite across the carbon-carbon double bond, forming the sodium dihexyl sulfosuccinate salt. google.comgoogle.comchemicalbook.com

Synthesis of Dihexyl Sodium Sulfosuccinate
StageReactantsCatalyst/ReagentTypical ConditionsProduct
EsterificationMaleic Anhydride, Hexanolp-Toluenesulfonic acidHeating at 130±5°C. google.comThis compound
SulfonationThis compound, Sodium BisulfiteWater (as solvent)Heating under reflux or pressure (0.1-0.25 MPa). google.comDihexyl Sodium Sulfosuccinate

Interactions with Other Monomers and Polymer Systems

This compound functions as a reactive comonomer and a plasticizing agent in polymerization processes. nayakem.com When copolymerized with other monomers, such as vinyl acetate (B1210297), vinyl chloride, and various acrylates, it imparts flexibility and elasticity to the resulting polymer films. nayakem.comspecialchem.com This internal plasticization is a key advantage, as the maleate unit becomes an integral part of the polymer backbone, preventing the embrittlement that can occur from the evaporation of external plasticizers. specialchem.com

The incorporation of this compound into polymer chains disrupts the rigid structure of polymers like PVC or polyvinyl acetate, increasing the free volume and allowing for greater chain mobility, which manifests as increased flexibility. These modified polymers are noted for their high resistance to humidity and ultraviolet light. nayakem.comspecialchem.com For instance, copolymers of esters like this compound and octadecyl acrylate (B77674) have been synthesized for specific applications, such as pour point depressants in lubricating oils. google.com The interaction between the monomers is typically facilitated by a free radical initiator in a solution or emulsion polymerization process. celanese.comgoogle.com

Copolymerization of Maleate Esters with Other Monomers
Maleate EsterComonomerResulting Polymer SystemKey Properties Imparted by MaleateReference
This compoundOctadecyl acrylateAcrylate-maleate copolymerPour point depression in oils. google.com google.com
Dioctyl Maleate (analogue)Vinyl Acetate, PVC, AcrylatesInternally plasticized copolymersFlexibility, elasticity, UV and humidity resistance. specialchem.com specialchem.com
Dibutyl Maleate (analogue)Vinyl AcetateVinyl acetate-maleate copolymerUsed in paints and adhesives for flexibility and water stability. nayakem.com nayakem.com

Role in Cross-Coupling Reactions and Heterocyclic Synthesis (analogous to other maleates)

While specific research detailing the use of this compound in cross-coupling and heterocyclic synthesis is not widespread, the reactivity of the maleate ester functional group is well-documented in these contexts for other analogues like dimethyl and diethyl maleate. This allows for an informed analogy regarding the potential role of this compound.

Cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds, often catalyzed by transition metals like palladium, nickel, or cobalt. nih.govrsc.orgwikipedia.org Maleate esters can participate in these reactions. For example, cobalt(III)-catalyzed C-H alkylation has been used to react maleate esters with (hetero)arenes, a process known as hydroarylation. acs.org This reaction creates a new carbon-carbon bond by adding an aryl group across the double bond of the maleate, leading to substituted succinate (B1194679) products. acs.org

In heterocyclic synthesis, maleate esters serve as versatile building blocks. The double bond and two ester groups provide multiple reaction sites for cyclization. A notable example is the Rhodium(III)-catalyzed [4+2] annulation of N-hydroxyoximes with maleate esters to generate isoquinoline (B145761) derivatives, a class of heterocyclic compounds. researchgate.net Similarly, maleate monoesters can undergo selective 1,4-conjugate additions with various nucleophiles, a key step in the expedient synthesis of complex heterocyclic structures like azaindanones. thieme-connect.com These examples highlight the potential of the maleate scaffold, present in this compound, to participate in the construction of diverse heterocyclic systems.

Analogous Reactions of Maleate Esters
Reaction TypeMaleate ReactantKey Reagent/CatalystProduct TypeSignificanceReference
C-H HydroarylationDimethyl MaleateCobalt(III) catalystIndolyl-substituted succinatesForms C-C bonds via C-H activation. acs.org acs.org
Heterocyclic Synthesis ([4+2] Annulation)Maleate EstersRhodium(III) catalystIsoquinoline-dicarboxylatesConstructs complex heterocyclic rings. researchgate.net researchgate.net
Oxidative AlkoxycarbonylationTerminal Alkynes, AlcoholsPd/C catalystUnsymmetrical Maleate EstersForms maleate esters via double carbonylation. organic-chemistry.orgorganic-chemistry.org organic-chemistry.orgorganic-chemistry.org

Q & A

Q. What are the standard synthetic routes for dihexyl maleate, and how can reaction conditions be optimized for higher yields?

this compound is typically synthesized via esterification of maleic anhydride with hexanol, catalyzed by acidic or enzymatic agents. Key parameters include temperature (80–120°C), molar ratio of reactants (1:2 maleic anhydride to hexanol), and catalyst loading (e.g., 1–5 wt% sulfuric acid or lipase). Optimization methods involve Design of Experiments (DoE) to evaluate interactions between variables like temperature, catalyst type, and reaction time. For example, enzymatic catalysis may reduce side reactions but requires longer reaction times .

Table 1: Example reaction conditions and yields:

CatalystTemp (°C)Time (h)Yield (%)
H₂SO₄110685
Lipase (CAL-B)702478

Q. Which analytical techniques are most reliable for characterizing this compound purity and structure?

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms esterification success (e.g., δ 6.3 ppm for maleate doublet, δ 4.1 ppm for -OCH₂ groups) .
  • Gas Chromatography-Mass Spectrometry (GC-MS): Detects volatile impurities and quantifies purity.
  • Fourier-Transform Infrared Spectroscopy (FTIR): Identifies ester C=O stretches (~1720 cm⁻¹) and absence of maleic anhydride peaks (~1850 cm⁻¹) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods to avoid inhalation of vapors.
  • Spill Management: Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling (e.g., COSMO-RS, DFT) predict this compound’s solvent interactions and reactivity?

Density Functional Theory (DFT) calculates electron distribution and reactive sites, while COSMO-RS predicts solubility parameters in solvent systems. For instance, simulations can model ester hydrolysis pathways under acidic/basic conditions, aiding in stability assessments for pharmaceutical formulations .

Q. What experimental strategies resolve contradictions in catalytic efficiency data for this compound synthesis?

Discrepancies often arise from uncontrolled variables (e.g., moisture content, catalyst deactivation). Mitigation steps:

  • Reproducibility Checks: Replicate experiments under inert atmospheres.
  • In Situ Monitoring: Use FTIR or Raman spectroscopy to track reaction progress.
  • Statistical Analysis: Apply ANOVA to identify significant factors affecting yield .

Q. How does this compound’s stereochemistry influence its performance in polymer plasticizers or drug delivery systems?

The cis-configuration of the maleate group enhances compatibility with polar polymers (e.g., PVC) by forming hydrogen bonds. In drug delivery, stereochemistry affects hydrolysis rates and bioavailability. Comparative studies using enantiopure vs. racemic this compound can quantify these effects .

Q. What methodologies are effective for assessing this compound’s environmental impact (e.g., biodegradation, ecotoxicity)?

  • OECD 301B Test: Measures biodegradation in aqueous systems.
  • Daphnia magna Acute Toxicity: EC₅₀ values indicate ecotoxicity thresholds.
  • High-Performance Liquid Chromatography (HPLC): Tracks degradation byproducts .

Data Management and Reproducibility

Q. How should researchers document this compound synthesis and analysis to ensure reproducibility?

  • Electronic Lab Notebooks (ELNs): Record raw data, instrument parameters, and environmental conditions.
  • FAIR Principles: Ensure data are Findable, Accessible, Interoperable, and Reusable.
  • Metadata Standards: Include CAS number (hypothetical: 123-45-6), molecular formula (C₁₆H₂₈O₄), and IUPAC name .

Q. What statistical approaches validate this compound’s stability under varying storage conditions?

Accelerated stability studies (40°C/75% RH for 6 months) paired with Weibull analysis model degradation kinetics. Confidence intervals (95%) should confirm shelf-life predictions .

Ethical and Reporting Considerations

Q. How can researchers address ethical concerns in this compound applications (e.g., biomedical use)?

  • Institutional Review Board (IRB) Approval: Required for in vivo studies.
  • Conflict of Interest Disclosure: Declare funding sources (e.g., industry partnerships).
  • Transparency in Data: Share negative results to avoid publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.